

discovery of ((dimethylamino)methyl)ferrocene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ((Dimethylamino)methyl)ferrocene

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An In-depth Technical Guide to the Discovery and Chemistry of ((Dimethylamino)methyl)ferrocene

Introduction

((Dimethylamino)methyl)ferrocene, also known as N,N-dimethylaminomethylferrocene, is an important organometallic compound that has served as a versatile starting material in the synthesis of a wide array of substituted ferrocene derivatives. Its discovery in 1956 by Hauser and Lindsay opened up new avenues in ferrocene chemistry, particularly for the preparation of planar chiral ferrocenes which are valuable ligands in asymmetric catalysis.[1][2] This guide provides a comprehensive overview of its discovery, synthesis, characterization, and key reactions, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

((Dimethylamino)methyl)ferrocene is an orange to reddish-brown liquid at room temperature. A summary of its key physical and chemical properties is presented below.



Property	Value	
Molecular Formula	C13H17FeN[3][4]	
Molecular Weight	243.13 g/mol [3][5][6]	
Boiling Point	124-128 °C at 2.5 mmHg[7]	
Density	1.228 g/mL at 25 °C[7]	
Refractive Index	n20/D 1.59[7]	
CAS Number	1271-86-9[4]	

Spectroscopic Data

The structural characterization of **((dimethylamino)methyl)ferrocene** is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

Assignment	Chemical Shift (δ) in ppm	
N(CH ₃) ₂	2.16	
CH ₂	3.28	
C₅H₄ (substituted ring)	4.10 - 4.18	
C₅H₅ (unsubstituted ring)	4.12	
Solvent: CDCl₃[8]		

¹³C NMR Spectroscopy



Assignment	Chemical Shift (δ) in ppm	
N(CH ₃) ₂	45.4	
CH ₂	60.5	
C₅H₄ (substituted ring)	69.7, 69.8, 90.5	
C₅H₅ (unsubstituted ring)	69.7	
Solvent: C ₆ D ₆ [1]		

Infrared (IR) Spectroscopy

Key IR absorption bands provide information about the functional groups present in the molecule. Data is available from various sources such as the PubChem database.[3]

Mass Spectrometry

The mass spectrum of **((dimethylamino)methyl)ferrocene** shows a prominent molecular ion peak.

lon	m/z	Relative Intensity (%)
[M]+	243	98.4
[M-CH ₃] ⁺	228	1.8
[M-N(CH ₃) ₂] ⁺	199	100.0
[C₅H₅Fe] ⁺	121	50.1
Source: 75 eV[8][9]		

Experimental Protocols Synthesis of ((Dimethylamino)methyl)ferrocene

This protocol is based on the original method reported by Hauser and Lindsay.[1][10]

Materials:



- Ferrocene
- · Bis(dimethylamino)methane
- · Phosphoric acid
- Acetic acid
- Ether
- Sodium hydroxide
- · Sodium sulfate

Procedure:

- To a well-stirred solution of bis(dimethylamino)methane and phosphoric acid in acetic acid, add ferrocene.[10]
- The reaction mixture is stirred, and the progress can be monitored by thin-layer chromatography.
- After the reaction is complete, the mixture is cooled to room temperature and diluted with water.
- Unreacted ferrocene is removed by extraction with ether.
- The aqueous solution is then cooled in an ice bath and made alkaline by the addition of sodium hydroxide pellets, causing the tertiary amine to separate as an oil.[10]
- The mixture is extracted with ether, and the combined organic layers are washed with water and dried over sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield ((dimethylamino)methyl)ferrocene.

Ortho-lithiation of ((Dimethylamino)methyl)ferrocene



The dimethylaminomethyl group directs lithiation to the adjacent ortho position on the cyclopentadienyl ring.[1][11]

Materials:

- ((Dimethylamino)methyl)ferrocene
- tert-Butyllithium (t-BuLi) in pentane
- Anhydrous diethyl ether or other suitable aprotic solvent
- Electrophile (e.g., N,N-dimethylformamide for formylation)

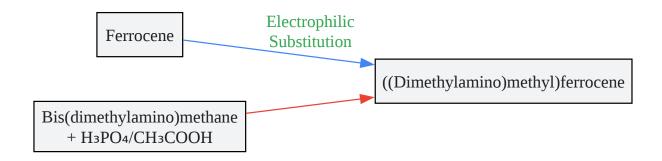
Procedure:

- Dissolve ((dimethylamino)methyl)ferrocene in anhydrous diethyl ether under an inert atmosphere (e.g., argon).[12]
- Cool the solution to the desired temperature (e.g., room temperature or below).
- Slowly add a solution of t-BuLi in pentane to the stirred solution.[12]
- Allow the reaction to proceed for a specified time to ensure complete lithiation.
- Cool the reaction mixture to a low temperature (e.g., -78 °C) before the addition of the electrophile.
- Slowly add the chosen electrophile (e.g., DMF) and stir for a designated period.
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, dry the organic phase, and purify the product using column chromatography or crystallization.

Reaction Pathways and Mechanisms Synthesis of ((Dimethylamino)methyl)ferrocene



The synthesis of **((dimethylamino)methyl)ferrocene** proceeds via an electrophilic substitution reaction on one of the cyclopentadienyl rings of ferrocene.

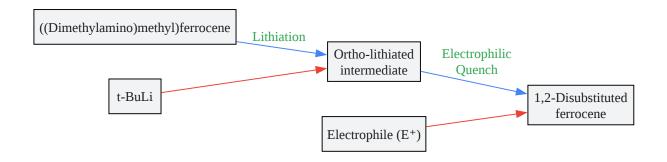


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Caption: Synthesis of ((dimethylamino)methyl)ferrocene.

Directed Ortho-Metalation (DoM)

The nitrogen atom of the dimethylaminomethyl group directs the deprotonation of the adjacent carbon on the ferrocene ring, leading to a lithiated intermediate that can react with various electrophiles.[1]



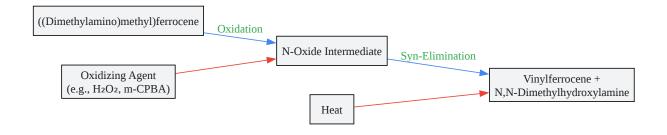
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Caption: Directed ortho-metalation and subsequent reaction.

Cope Elimination



The tertiary amine of **((dimethylamino)methyl)ferrocene** can be oxidized to its corresponding N-oxide, which upon heating, undergoes a Cope elimination to yield an alkene and a hydroxylamine.[13][14][15] This is a concerted, syn-elimination reaction.[14][15][16]



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Caption: Cope Elimination of the N-oxide derivative.

Applications

((Dimethylamino)methyl)ferrocene is a crucial precursor for synthesizing:

- Planar chiral ligands: These are widely used in asymmetric catalysis.[1]
- 1,2-Disubstituted ferrocenes: These are valuable building blocks in organic synthesis and materials science.[1][11]
- Iron oxide thin films: It can be used as a precursor in atomic layer deposition (ALD).

Conclusion

The discovery of **((dimethylamino)methyl)ferrocene** has had a significant impact on the field of organometallic chemistry. Its straightforward synthesis and the directing effect of the aminomethyl group have made it an invaluable tool for the synthesis of complex ferrocene derivatives. The detailed protocols and reaction pathways provided in this guide offer a solid foundation for researchers and scientists working with this versatile compound.



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- To cite this document: BenchChem. [discovery of ((dimethylamino)methyl)ferrocene].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075032#discovery-of-dimethylamino-methyl-ferrocene]

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